2-Nitrobenzotrifluoride
Overview
Description
2-Nitrobenzotrifluoride is an organic compound with the molecular formula C7H4F3NO2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol . This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzotrifluoride can be synthesized through the nitration of benzotrifluoride. The nitration process involves the reaction of benzotrifluoride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent the formation of unwanted byproducts . The general reaction can be represented as follows:
C7H5F3+HNO3→C7H4F3NO2+H2O
Industrial Production Methods
In industrial settings, the nitration of benzotrifluoride is often performed in continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and fewer impurities . The use of continuous-flow reactors also enhances the safety of the process by providing efficient heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Aminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzotrifluoride.
Scientific Research Applications
2-Nitrobenzotrifluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrobenzotrifluoride primarily involves its role as an intermediate in chemical reactions. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Comparison with Similar Compounds
2-Nitrobenzotrifluoride can be compared with other nitrobenzotrifluoride derivatives, such as:
- 4-Nitrobenzotrifluoride
- 3-Nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzotrifluoride
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group relative to the trifluoromethyl group affects the compound’s electronic properties and its behavior in chemical reactions .
Properties
IUPAC Name |
1-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4-6(5)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZJSUCUYPZXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID4025793 | |
Record name | 1-Nitro-2-(trifluoromethyl)benzene | |
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Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. Insoluble in water. (NTP, 1992), Yellow solid; [CAMEO] Colorless crystalline solid; mp = 31-32 deg C; [MSDSonline] | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |
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Boiling Point |
219 to 221 °F at 20 mmHg (NTP, 1992) | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Flash Point |
204 °F (NTP, 1992), 96 °C | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |
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Vapor Pressure |
0.14 [mmHg] | |
Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |
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CAS No. |
384-22-5 | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | 2-Nitrobenzotrifluoride | |
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Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |
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Record name | 1-Nitro-2-(trifluoromethyl)benzene | |
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Record name | 2-nitro-α,α,α-trifluorotoluene | |
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Record name | 2-NITROBENZOTRIFLUORIDE | |
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Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Melting Point |
88 to 90 °F (NTP, 1992) | |
Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20798 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Nitrobenzotrifluoride useful in synthesizing polymers like poly(phenylene oxide) (PPO)?
A1: this compound possesses both a fluorine atom and a nitro group, enabling its use in selective, sequential nucleophilic aromatic substitution (SNAr) reactions. [, ] This characteristic is particularly advantageous in polymer synthesis. For instance, the fluorine atom in 5-Fluoro-2-nitrobenzotrifluoride can be selectively substituted with a nucleophile at lower temperatures. Subsequently, the nitro group, activated by the trifluoromethyl group, can undergo substitution at elevated temperatures. This allows the creation of PPO containing trifluoromethyl groups via a controlled, stepwise process. []
Q2: Can you elaborate on the role of the trifluoromethyl group in the reactivity of this compound?
A2: The trifluoromethyl group in this compound serves as a strong electron-withdrawing group, significantly influencing the reactivity of the molecule in SNAr reactions. [, ] This group activates the nitro group at the ortho position, making it susceptible to nucleophilic attack even at high temperatures. [] This activation is attributed to the inertness of perfluoroalkyl groups, like the trifluoromethyl group, towards nitrite ions, which are common byproducts in nitro displacement reactions and can lead to undesirable side reactions. []
Q3: Are there any safety concerns regarding the use of this compound, particularly in the pharmaceutical industry?
A3: Research suggests that N-(3-trifluoromethyl-4-nitrophenyl)phthalimide, an intermediate product in the synthesis of the anti-androgen drug flutamide (which uses 2-methyl-N[4-nitro-3-(fluoromethyl)-phenyl]propanamide as a starting material), can act as a potent allergen. [] A case study reported extreme allergic reactions in a pharmaceutical worker exposed to this intermediate. This highlights the need for stringent safety measures and protective equipment when handling this compound and its derivatives in industrial settings.
Q4: How is this compound metabolized in the human body, and does this raise any toxicological concerns?
A4: Studies indicate that this compound is hydrolyzed in the body, forming 5-amino-2-nitrobenzotrifluoride (FLU-1). [] FLU-1 can then be further oxidized to N-hydroxy FLU-1 (FLU-1 N-OH). [] This metabolite, FLU-1 N-OH, has been detected in patients' urine and demonstrated cytotoxicity in rat hepatocytes, suggesting potential hepatotoxicity. [] Further research is needed to understand the mechanisms of FLU-1 N-OH toxicity and its implications for human health.
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